molecular formula C8H6ClN3S B152593 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 828-81-9

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B152593
CAS RN: 828-81-9
M. Wt: 211.67 g/mol
InChI Key: JKSGNHRIXMYPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is structurally related to various derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as anticancer and anticonvulsant agents.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and can be facilitated by different methods, including the use of ultrasound to promote the reactions. For instance, the ultrasound-mediated one-pot synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported as an environmentally friendly and rapid approach . Similarly, the synthesis of ibuprofen-thiadiazole hybrid compounds has been achieved through cyclization of ibuprofen with thiosemicarbazide . These methods highlight the versatility and adaptability of thiadiazole chemistry for generating compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The detailed analysis of bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, has been performed using density functional theory (DFT) calculations, which show good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, forming complexes with different metals or reacting with other organic compounds to form new derivatives. For instance, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating the potential of thiadiazole derivatives to coordinate with metals . Additionally, the reaction of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde resulted in the formation of a compound with an intramolecular C—H∙∙∙S hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational analysis of these compounds, as well as their molecular structure determinations, provide insights into their properties, such as hydrogen bonding and resonance interactions . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied to understand the reactivity and stability of these compounds . Furthermore, the anticonvulsant activity of certain derivatives has been evaluated, demonstrating the biological relevance of their physical and chemical properties .

Scientific Research Applications

Antiviral Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, closely related to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, have been synthesized and shown to possess antiviral activity. For instance, specific compounds in this class demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).

Insecticidal Activity

Research has been conducted on derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, showing significant insecticidal activity against cotton leaf worm (Spodoptera littoralis). These findings highlight the potential use of such compounds in pest control (Ismail et al., 2021).

Structural and Electronic Properties

A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, closely related to the compound of interest, revealed detailed structural and electronic properties, including crystal and molecular structure, vibrational frequencies, and electronic properties. This research provides valuable insight for designing new chemical entities (Kerru et al., 2019).

Corrosion Inhibition

Certain thiadiazole derivatives, including those related to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, have been studied for their corrosion inhibition performance on metals like iron. This research is important for developing new materials with enhanced durability (Kaya et al., 2016).

Antimicrobial Agents

Synthesis of related compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has led to the development of potential antimicrobial agents. These compounds have shown moderate activity against various bacterial and fungal strains (Sah et al., 2014).

Future Directions

The future directions for the study of “5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGNHRIXMYPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339178
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

828-81-9
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
35
Citations
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
P Yu, J Hu, R Wan, X Li, S Zheng… - Journal of chemical …, 2014 - journals.sagepub.com
Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-…
Number of citations: 1 journals.sagepub.com
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
P Yu, J Hu, R Wan, X Li, S Zheng… - Journal of Chemical …, 2014 - search.proquest.com
Novel N-(5-aryl-1, 3, 4-thiadiazol-2-yl)-2-(3-oxo-1, 2-benzothiazol-2 (3H)-yl) acetamide derivatives were prepared by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and …
Number of citations: 42 search.proquest.com
K MS M - Journal of Environmental Science, 2017 - jes.journals.ekb.eg
The crop plants are the major source of human nutrition, but insects and pests cause huge economic losses every year. The authors were interested in developing novel insecticidal …
Number of citations: 5 jes.journals.ekb.eg
J Ramprasad, N Nayak, U Dalimba… - European Journal of …, 2015 - Elsevier
In this report, we describe the synthesis and biological evaluation of a new series of 2-(imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-1H-benzimidazole derivatives (5a-ac). The molecules were …
Number of citations: 92 www.sciencedirect.com
A Kulshreshtha, P Piplani - Medicinal Chemistry Research, 2018 - Springer
Acetylcholinesterase has been a promising target for the development of putative therapeutics against cognitive decline. The deleterious effect of oxidative stress on the learning and …
Number of citations: 9 link.springer.com
A Kulshreshtha, P Piplani - European journal of medicinal chemistry, 2016 - Elsevier
The present study reports the effect of amide derivatives of 1,3,4-thiadizoles on scopolamine induced deficit cholinergic neurotransmission and oxidative stress serving as promising …
Number of citations: 32 www.sciencedirect.com
HM Hajhooj, MA Rdaiaan - Technology, 2021 - puresci.uodiyala.edu.iq
A new series of benzimidazole derivatives containing 1, 3, 4-thiadiazole ring moiety were synthesized by nucleophilic substitution of 2-(bromomethyl)-1H-benzimidazole with some …
Number of citations: 0 puresci.uodiyala.edu.iq
S Smylin Ajitha Rani - 2012 - repository-tnmgrmu.ac.in
Various substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been synthesized by cyclising semicarbazone and thiosemicarbazone in presence of ferric chloride and …
Number of citations: 3 repository-tnmgrmu.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.